N-(3-bromophenyl)acridin-9-amine
Description
N-(3-bromophenyl)acridin-9-amine is an acridine derivative characterized by a bromine atom at the meta-position of the phenyl ring attached to the exocyclic nitrogen of the acridine core. Acridines are nitrogen-containing heterocycles known for their planar structure, enabling DNA intercalation, and diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Structurally, the compound has a molecular formula of C₁₉H₁₃BrN₂, a molecular weight of 349.23 g/mol, and a logP value of ~5.5 (estimated based on its chloro analog, N-(3-chlorophenyl)acridin-9-amine, which has a logP of 5.54) . The bromine atom enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility, a critical factor in drug design .
Properties
Molecular Formula |
C19H13BrN2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13BrN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22) |
InChI Key |
GECSCZAXMGZROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)acridin-9-amine typically involves the reaction of 3-bromoaniline with acridine-9-carboxylic acid under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted acridine compounds .
Scientific Research Applications
N-(3-bromophenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA-related processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Key Observations :
- However, both halogens are electron-withdrawing, stabilizing the amino tautomer and influencing charge distribution .
- Substituent Polarity : Methoxy groups in G4 reduce logP (~3.8) compared to bromine (~5.5), enhancing aqueous solubility and bioavailability .
- Hybrid Structures: Quinoxaline-acridine hybrids (e.g., ) exhibit dual heterocyclic systems, broadening interactions with biological targets but increasing molecular weight and complexity .

Key Observations :
- G4’s Superior Anticancer Activity : The methoxy-substituted G4 shows potent activity against HL60 leukemia cells (IC₅₀ = 2.1 μM), attributed to its balanced lipophilicity and electron-donating groups enhancing DNA binding .
- Chloro vs.
- Hybrid Systems: Quinoxaline-acridine derivatives demonstrate broad-spectrum activity, leveraging synergistic interactions between heterocycles .
Tautomerism and Solvent Effects
NMR studies on acridin-9-amines reveal that substituents significantly influence amino-imino tautomer equilibria. For example:
- Electron-withdrawing groups (e.g., Cl, Br) stabilize the amino tautomer in non-polar solvents (CDCl₃), favoring planar geometries for DNA intercalation .
- Electron-donating groups (e.g., OMe) may shift equilibrium toward the imino form, altering binding modes .
The bromine in this compound likely stabilizes the amino tautomer, promoting interactions with DNA’s minor groove or topoisomerase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

